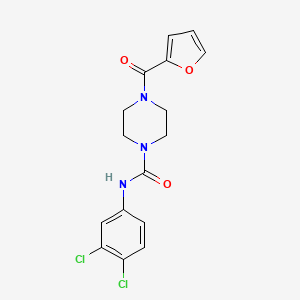

![molecular formula C5H11Br2N B2846544 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide CAS No. 1232676-97-9](/img/structure/B2846544.png)

1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

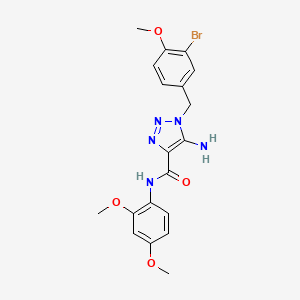

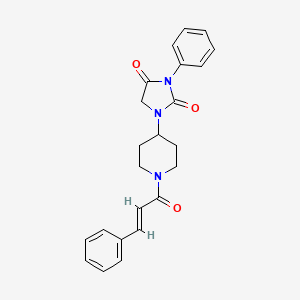

1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide, also known as 1-bromo-3-methylcyclopropane, is an organobromine compound used in various scientific research applications. Its chemical structure consists of a cyclopropane ring with a bromine atom attached to the carbon atom in the middle of the ring and a methyl group attached to the nitrogen atom. This compound is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. In addition, it has been used in the synthesis of pharmaceuticals, such as anticonvulsants and antihistamines.

Scientific Research Applications

Synthesis and Enzymatic Inhibition

Cyclopropyl-containing compounds, similar to "1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide," have been extensively studied for their inhibitory effects on various enzymes. For instance, cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols with bromophenol moieties, have demonstrated excellent inhibitory effects against human carbonic anhydrase isoenzymes, showcasing potential therapeutic applications in targeting tumor-associated enzymes (Boztaş et al., 2015). Furthermore, bromophenol derivatives with cyclopropyl moieties have shown effectiveness as inhibitors of acetylcholinesterase, an enzyme linked with neurodegenerative diseases (Boztaş et al., 2019).

Organic Synthesis and Chemical Transformations

Cyclopropyl compounds are pivotal in organic synthesis, offering unique reactivities due to their strained ring systems. Studies on the bromination of allyl chloride in various solvents have provided insights into the reactivity and isomer ratios of brominated products, which are crucial for synthesizing specific organic compounds (Williams, 1976). Similarly, the titrimetric determination of organic compounds using bromine chloride highlights the versatility of bromine-containing reagents in quantitative analysis (Verma et al., 1978).

Antiviral Activity Evaluation

The exploration of aminoadamantane derivatives, including those with cyclopropane and spiro[cyclopropane-1,2'-adamantan] structures, has revealed their potential as antiviral agents, particularly against influenza A virus. These findings underscore the importance of cyclopropyl and bromine functionalities in developing new therapeutic agents (Kolocouris et al., 1994).

properties

IUPAC Name |

[1-(bromomethyl)cyclopropyl]methanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.BrH/c6-3-5(4-7)1-2-5;/h1-4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTIHELIHZMYIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2846462.png)

![[Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride](/img/structure/B2846466.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2846467.png)

![Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2846469.png)

![N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-4-methyl-3-nitro-benzenesulfonamide](/img/structure/B2846471.png)

![N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2846474.png)

![3-ethyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2846480.png)

![1-(Furan-2-yl(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2846483.png)